molecular formula C10H18N2O B8157526 cis-3-Amino-N-cyclopropylcyclohexanecarboxamide

cis-3-Amino-N-cyclopropylcyclohexanecarboxamide

Cat. No.: B8157526
M. Wt: 182.26 g/mol
InChI Key: WDYXBLPHHBBKKQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Amino-N-cyclopropylcyclohexanecarboxamide: is an organic compound that belongs to the class of amino cyclohexanecarboxamides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-cyclopropylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, leading to the formation of β-enaminoketones. These intermediates are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding acids in the presence of Raney nickel. This method allows for the selective production of the cis isomer .

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-N-cyclopropylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: cis- and trans-3-aminocyclohexanols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-3-Amino-N-cyclopropylcyclohexanecarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-Amino-N-cyclopropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: cis-3-Amino-N-cyclopropylcyclohexanecarboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h7-9H,1-6,11H2,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXBLPHHBBKKQ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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